REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[NH:11][CH2:10][CH2:9][CH2:8]2.[H-].[Na+].[CH2:15]([Li])CCC.CI>O1CCCC1>[CH3:15][N:11]1[C:12]2[C:7](=[CH:6][CH:5]=[CH:4][C:3]=2[CH2:2][OH:1])[CH2:8][CH2:9][CH2:10]1 |f:1.2|
|
Name
|
|
Quantity
|
8.03 g
|
Type
|
reactant
|
Smiles
|
OCC=1C=CC=C2CCCNC12
|
Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
6.98 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
argon atmosphere, and the mixture was stirred for 2 hours at 70° to 75° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
30 minutes after addition
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 hours at room temperature
|
Duration
|
20 h
|
Type
|
DISTILLATION
|
Details
|
After distilling off tetrahydrofuran
|
Type
|
EXTRACTION
|
Details
|
the resulting residue was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography [eluent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCCC2=CC=CC(=C12)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |